2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide 2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 894015-48-6
VCID: VC6159164
InChI: InChI=1S/C18H17FN2O2S2/c1-13-16(24-18(21-13)14-7-3-2-4-8-14)11-12-20-25(22,23)17-10-6-5-9-15(17)19/h2-10,20H,11-12H2,1H3
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=CC=C3F
Molecular Formula: C18H17FN2O2S2
Molecular Weight: 376.46

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide

CAS No.: 894015-48-6

Cat. No.: VC6159164

Molecular Formula: C18H17FN2O2S2

Molecular Weight: 376.46

* For research use only. Not for human or veterinary use.

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide - 894015-48-6

Specification

CAS No. 894015-48-6
Molecular Formula C18H17FN2O2S2
Molecular Weight 376.46
IUPAC Name 2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C18H17FN2O2S2/c1-13-16(24-18(21-13)14-7-3-2-4-8-14)11-12-20-25(22,23)17-10-6-5-9-15(17)19/h2-10,20H,11-12H2,1H3
Standard InChI Key FHCVPUHHJLHJEA-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • A 2-fluorobenzenesulfonamide group, which contributes to electron-withdrawing effects and enhances metabolic stability.

  • An ethyl linker connecting the sulfonamide to the thiazole ring, providing conformational flexibility.

  • A 4-methyl-2-phenylthiazole moiety, a heterocyclic scaffold known for its role in modulating biological activity through hydrophobic and π-π interactions.

The fluorine atom at the benzene ring’s ortho position increases lipophilicity, potentially improving membrane permeability, while the thiazole’s methyl and phenyl substituents optimize steric and electronic interactions with target proteins.

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multi-step reactions:

  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the 4-methyl-2-phenylthiazole core.

  • Sulfonamide Coupling: Reacting the thiazole-ethylamine intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) forms the sulfonamide bond.

Critical parameters include maintaining anhydrous conditions and temperatures between 0–5°C during sulfonylation to minimize side reactions.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the positions of the fluorine, methyl, and phenyl groups.

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 344.40.

  • Infrared (IR) Spectroscopy: Peaks near 1150 cm⁻¹ (S=O stretching) and 1340 cm⁻¹ (C-F bending) corroborate functional groups.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated at 3.8–4.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its solubility in aqueous solutions is limited (<0.1 mg/mL at pH 7.4) but improves in dimethyl sulfoxide (DMSO) (>50 mg/mL), making it compatible with in vitro assays.

Stability and Reactivity

  • Thermal Stability: Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA).

  • Hydrolytic Stability: The sulfonamide bond resists hydrolysis under physiological pH, though prolonged exposure to strong acids or bases (pH <2 or >12) cleaves the linkage.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate IC₅₀ values of 12–25 µM against breast (MCF-7) and lung (A549) cancer cell lines. The fluorine atom enhances electron-deficient regions, facilitating interactions with tyrosine kinases or carbonic anhydrase IX, both implicated in tumor progression .

Enzyme Inhibition

The compound exhibits carbonic anhydrase (CA) inhibition, selectively targeting CA-IX (Kᵢ: 45 nM) over CA-II (Kᵢ: 380 nM). This isoform selectivity aligns with its anticancer effects, as CA-IX is overexpressed in hypoxic tumors.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (∼40%) due to first-pass metabolism.

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate N-dealkylation and sulfonamide hydrolysis, yielding inactive metabolites.

  • Excretion: Primarily renal (70%), with a half-life of 3.5 hours in rodent models.

Toxicity Data

  • Acute Toxicity: LD₅₀ in mice is 320 mg/kg (oral) and 110 mg/kg (intravenous).

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

Applications and Future Directions

Therapeutic Development

The compound’s dual antimicrobial and anticancer activities position it as a candidate for combination therapies. For example, co-administration with platinum-based chemotherapeutics (e.g., cisplatin) synergistically reduces tumor growth in preclinical models.

Chemical Optimization

Structural modifications, such as replacing the phenyl group with a pyridinyl moiety or introducing hydrophilic substituents, could enhance solubility and target affinity . Computational docking studies predict improved CA-IX binding with these alterations.

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